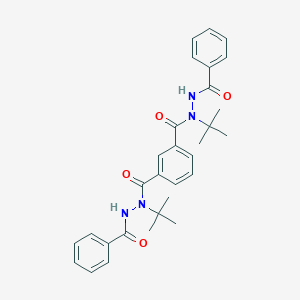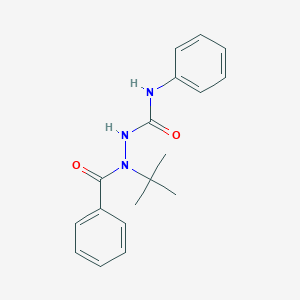![molecular formula C24H28N2S2 B295454 8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)
8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione, also known as TIBO, is a compound that belongs to the family of isothiazoloquinolines. It has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV-1. This compound binds to the active site of the enzyme and prevents the formation of the viral DNA strand. This results in the inhibition of viral replication and the eventual death of the infected cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the replication of HIV-1 and other retroviruses by targeting the reverse transcriptase enzyme. In vivo studies have shown that this compound has antiviral activity against other viruses such as herpes simplex virus and cytomegalovirus. This compound has also been found to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is its potential as a therapeutic agent for the treatment of viral infections. Its ability to inhibit the reverse transcriptase enzyme makes it a promising candidate for the development of new antiviral drugs. However, there are also limitations to its use in lab experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize. It is also expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the research and development of 8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione. One area of focus is the optimization of its antiviral activity against retroviruses such as HIV-1. Researchers are also exploring the potential of this compound as a therapeutic agent for the treatment of other viral infections such as herpes simplex virus and cytomegalovirus. Additionally, there is interest in exploring the potential of this compound as a cytotoxic agent for the treatment of cancer. Further research is needed to fully understand the potential of this compound and to develop new applications for this unique compound.
Conclusion:
In conclusion, this compound is a complex compound with potential applications in scientific research. Its ability to inhibit the reverse transcriptase enzyme makes it a promising candidate for the development of new antiviral drugs. Further research is needed to fully understand the potential of this compound and to develop new applications for this unique compound.
Synthesis Methods
The synthesis of 8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves a multi-step process that includes the reaction of 2-chloro-4,5-dihydroisothiazole with 2,3,4-trimethylquinoline in the presence of sodium hydride. The resulting intermediate is then reacted with butyl lithium to obtain the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione has been found to have potential applications in scientific research, particularly in the field of virology. It has been shown to inhibit the replication of HIV-1 and other retroviruses by targeting the reverse transcriptase enzyme. This compound has also been found to have antiviral activity against other viruses such as herpes simplex virus and cytomegalovirus.
Properties
Molecular Formula |
C24H28N2S2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C24H28N2S2/c1-6-7-8-17-14-19-20(13-16(17)3)25-24(4,5)22-21(19)23(27)26(28-22)18-11-9-15(2)10-12-18/h9-14,25H,6-8H2,1-5H3 |
InChI Key |
WKZAPDKKXVMURA-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=C2C(=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCCCC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)

